7-Bromo-4-isopropylquinoline
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Overview
Description
7-Bromo-4-isopropylquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-isopropylquinoline can be achieved through various methods. One common approach involves the bromination of 4-isopropylquinoline. This can be done using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-4-isopropylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction Reactions: Reduction of the quinoline ring can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol at reflux temperature.
Oxidation: Potassium permanganate in acidic medium at room temperature.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas at room temperature.
Major Products Formed:
Substitution: Formation of 7-methoxy-4-isopropylquinoline.
Oxidation: Formation of quinoline-4-carboxylic acid derivatives.
Reduction: Formation of tetrahydroquinoline derivatives.
Scientific Research Applications
7-Bromo-4-isopropylquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Bromo-4-isopropylquinoline involves its interaction with specific molecular targets. The bromine atom and isopropyl group enhance its binding affinity to certain enzymes and receptors. This compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Quinoline: The parent compound with a wide range of applications in medicinal chemistry.
Isoquinoline: A structural isomer with different chemical properties and applications.
Chloroquine: An antimalarial drug with a quinoline core structure.
Mefloquine: Another antimalarial drug with a quinoline core structure.
Uniqueness: 7-Bromo-4-isopropylquinoline is unique due to the presence of both a bromine atom and an isopropyl group, which confer distinct chemical and biological properties. These modifications enhance its potential as a versatile compound in various fields of research and industry .
Properties
Molecular Formula |
C12H12BrN |
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Molecular Weight |
250.13 g/mol |
IUPAC Name |
7-bromo-4-propan-2-ylquinoline |
InChI |
InChI=1S/C12H12BrN/c1-8(2)10-5-6-14-12-7-9(13)3-4-11(10)12/h3-8H,1-2H3 |
InChI Key |
MLERYFQCBMBALA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C2C=CC(=CC2=NC=C1)Br |
Origin of Product |
United States |
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